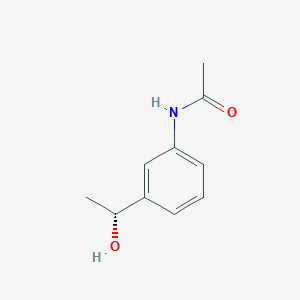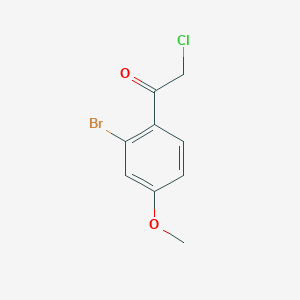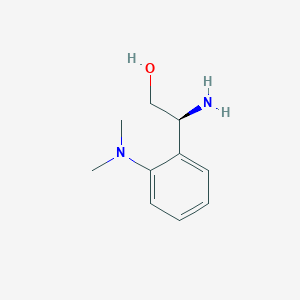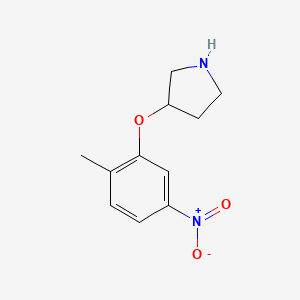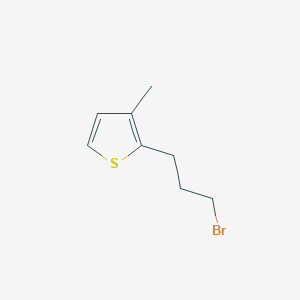
2-(3-Bromopropyl)-3-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromopropyl)-3-methylthiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by a thiophene ring substituted with a 3-bromopropyl group and a methyl group. Thiophenes are known for their aromatic properties and are widely used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-3-methylthiophene typically involves the bromination of 3-methylthiophene followed by a nucleophilic substitution reaction. One common method is as follows:
Bromination of 3-Methylthiophene: 3-Methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 2-position.
Nucleophilic Substitution: The resulting 2-bromo-3-methylthiophene is then reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromopropyl)-3-methylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide) in solvents like acetic acid.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Products include 2-(3-aminopropyl)-3-methylthiophene, 2-(3-mercaptopropyl)-3-methylthiophene, etc.
Oxidation: Products include this compound sulfoxide and sulfone.
Reduction: Products include 2-(3-propyl)-3-methylthiophene.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromopropyl)-3-methylthiophene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and in the study of aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of materials such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-(3-Bromopropyl)-3-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom in the 3-bromopropyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bromopropyl)thiophene: Lacks the methyl group at the 3-position.
3-Methylthiophene: Lacks the 3-bromopropyl group.
2-Bromo-3-methylthiophene: Lacks the propyl chain.
Uniqueness
2-(3-Bromopropyl)-3-methylthiophene is unique due to the presence of both a 3-bromopropyl group and a methyl group on the thiophene ring
Eigenschaften
CAS-Nummer |
165803-44-1 |
|---|---|
Molekularformel |
C8H11BrS |
Molekulargewicht |
219.14 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-3-methylthiophene |
InChI |
InChI=1S/C8H11BrS/c1-7-4-6-10-8(7)3-2-5-9/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
FTKGTMDYKAYGJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



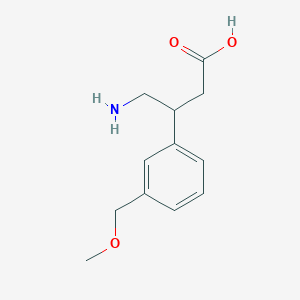


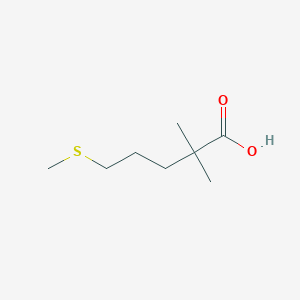
![Tert-butyl 4-[(azetidin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B15322480.png)
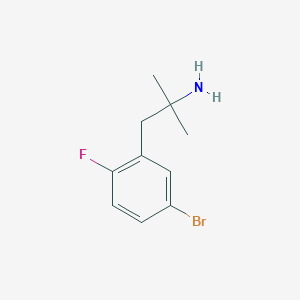
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
